molecular formula C3H5Br3N2O2 B12011405 1-(2,2,2-Tribromo-1-hydroxyethyl)urea CAS No. 1763-11-7

1-(2,2,2-Tribromo-1-hydroxyethyl)urea

Cat. No.: B12011405
CAS No.: 1763-11-7
M. Wt: 340.80 g/mol
InChI Key: GCMCFDQJEVZZRF-UHFFFAOYSA-N
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Description

N-(2,2,2-tribromo-1-hydroxyethyl)urea is a chemical compound with the molecular formula C3H5Br3N2O2 and a molecular weight of 340.798 g/mol . It is known for its unique structure, which includes three bromine atoms, a hydroxyethyl group, and a urea moiety. This compound is often used in scientific research and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-tribromo-1-hydroxyethyl)urea typically involves the reaction of urea with 2,2,2-tribromoethanol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of N-(2,2,2-tribromo-1-hydroxyethyl)urea may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated mixing systems, and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-tribromo-1-hydroxyethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, reduction may produce less halogenated derivatives, and substitution reactions can result in various substituted urea derivatives .

Scientific Research Applications

N-(2,2,2-tribromo-1-hydroxyethyl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,2,2-tribromo-1-hydroxyethyl)urea involves its interaction with biological molecules and cellular pathways. The bromine atoms and hydroxyethyl group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-tribromo-1-hydroxyethyl)urea is unique due to its combination of three bromine atoms, a hydroxyethyl group, and a urea moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1763-11-7

Molecular Formula

C3H5Br3N2O2

Molecular Weight

340.80 g/mol

IUPAC Name

(2,2,2-tribromo-1-hydroxyethyl)urea

InChI

InChI=1S/C3H5Br3N2O2/c4-3(5,6)1(9)8-2(7)10/h1,9H,(H3,7,8,10)

InChI Key

GCMCFDQJEVZZRF-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)(Br)Br)(NC(=O)N)O

Origin of Product

United States

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